molecular formula C4H9Cl2N B1207034 Bis(2-chloroethyl)amine CAS No. 334-22-5

Bis(2-chloroethyl)amine

Cat. No.: B1207034
CAS No.: 334-22-5
M. Wt: 142.02 g/mol
InChI Key: TXFLGZOGNOOEFZ-UHFFFAOYSA-N
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Description

Bis(2-chloroethyl)amine is a nitrogen mustard compound characterized by two 2-chloroethyl groups attached to a central nitrogen atom. It belongs to the class of alkylating agents, which exert cytotoxic effects by forming covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication . This compound has been studied extensively for its anticancer properties, particularly in drug-resistant glioblastoma, due to its ability to cross-link DNA rather than methylate it, a mechanism distinct from agents like temozolomide (TMZ) . Additionally, this compound has been incorporated into metal complexes (e.g., cobalt(III) complexes) to enhance radiosensitization and synergize with hyperthermia in cancer therapy .

Preparation Methods

Synthesis via Diethanolamine and Thionyl Chloride

The most widely documented method for synthesizing bis(2-chloroethyl)amine involves the reaction of diethanolamine with thionyl chloride (SOCl₂) in a dichloroethane solvent. This exothermic reaction proceeds via a two-step mechanism:

  • Chlorination : Thionyl chloride replaces hydroxyl groups in diethanolamine, forming this compound hydrochloride.

  • Neutralization : Methanol is added to quench excess thionyl chloride, yielding the final product .

Reaction Conditions and Yield Optimization

A representative procedure from ChemicalBook outlines:

  • Molar ratio : 1:1.7 diethanolamine to SOCl₂.

  • Temperature : Reflux at 50°C for 3 hours.

  • Solvent : 1,2-dichloroethane (300 mL per 0.3 mol diethanolamine).

  • Yield : 53.0 g (100%) of this compound hydrochloride .

The crystalline product forms directly from the reaction mixture, eliminating the need for complex purification. However, strict temperature control is critical to prevent decomposition of the thermally labile product.

Industrial-Scale Phosphorylation for Cyclophosphamide Precursors

Patent US20180086780A1 describes this compound hydrochloride as a precursor in cyclophosphamide synthesis. The industrial process involves:

Phosphorylation with Phosphorous Oxychloride

  • Reagents : this compound hydrochloride reacts with POCl₃ in chloroform.

  • Base : Triethylamine (2.2 mol equivalents) neutralizes HCl byproducts.

  • Conditions : -10°C to 28°C over 18 hours .

Cyclocondensation with 3-Aminopropan-1-ol

The phosphorylated intermediate undergoes cyclization:

  • Molar ratio : 1.05:1 this compound hydrochloride to 3-aminopropan-1-ol.

  • Solvent : Anhydrous chloroform (<0.01% H₂O).

  • Yield : 46.75 g (84% purity) cyclophosphamide after recrystallization .

This method highlights the compound’s role in antineoplastic drug synthesis, with stringent controls on solvent purity and reaction kinetics.

Alternative Pathways: Ethanolamine Derivatives

Chinese patent CN108003036B discloses a route from ethanolamine hydrochloride, though primarily for 2-chloroethylamine synthesis. Adaptations for bis-derivatives require:

Comparative Analysis of Synthetic Methods

Parameter Diethanolamine-SOCl₂ Phosphorylation Ethanolamine Derivative
Starting MaterialDiethanolamineBis(2-Cl-ethyl)amine·HClEthanolamine
Key ReagentSOCl₂POCl₃HCl gas
Temperature Range50°C-10°C to 28°C160°C
Reaction Time3 hours18 hours5 hours
Yield100%84%90.5%
ScalabilityLab-scaleIndustrialPilot-scale
Purity (Post-Process)Crystalline solid99.2% (GC)99.2% (GC)

Mechanistic Insights and Byproduct Management

Chlorination Dynamics

Thionyl chloride’s dual role as chlorinating agent and HCl scavenger ensures complete diethanolamine conversion. The intermediate sulfite ester decomposes to release SO₂, which is vented under reflux .

Industrial Byproduct Mitigation

  • Triethylamine Hydrochloride : Removed via aqueous washes (2.2M HCl) .

  • Solvent Recovery : Dichloroethane and chloroform are distilled for reuse, reducing environmental impact.

Chemical Reactions Analysis

Chemical Reactions

Bis(2-chloroethyl)amine undergoes several types of chemical reactions due to the presence of chlorine atoms and the amine functional group.

2.1. Substitution Reactions

The chlorine atoms in this compound can be substituted by other nucleophiles.

  • Common Reagents : Nucleophiles such as hydroxide ions or amines can be used.

  • Major Products : Substituted amines and other derivatives are formed.

2.2. Oxidation Reactions

This compound can be oxidized to form various oxidation products.

  • Oxidizing Agents : Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

  • Major Products : Various oxidized forms of the compound are produced.

2.3. Reduction Reactions

Reduction can lead to the formation of different amine derivatives.

  • Reducing Agents : Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Major Products : Reduced amine derivatives are formed.

Reactivity with Amines

This compound reacts with different amines, leading to various products depending on the reaction conditions . For example, it can be used in the synthesis of 1-arylpiperazine hydrochlorides from dichloroanilines .

Toxicological Information

This compound is toxic and can cause severe health effects .

  • Acute Toxicity : Moderately toxic after single ingestion .

  • Skin and Eye Contact : Causes skin irritation and serious eye damage .

  • Germ Cell Mutagenicity : Suspected of inducing heritable mutations in the germ cells of humans .

Comparison with Similar Compounds

CompoundProperties
Bis(2-chloroethyl)methylamineSimilar in structure but contains a methyl group, leading to slightly different reactivity and applications.
Tris(2-chloroethyl)amineContains three chloroethyl groups, making it more reactive and potent as an alkylating agent.
Bis(2-chloroethyl)etherContains an ether linkage, which alters its chemical properties and applications.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure : Bis(2-chloroethyl)amine has the molecular formula C4H9Cl2NC_4H_9Cl_2N and a molecular weight of 142.02 g/mol. It is characterized by two chloroethyl groups attached to a nitrogen atom, which contributes to its reactivity as an alkylating agent.

Mechanism of Action : The compound primarily acts by binding to the N7 nitrogen atom of guanine bases in DNA, leading to cross-linking and strand breaks. This mechanism inhibits DNA replication and transcription, resulting in cell death, particularly in rapidly dividing cells such as cancer cells.

Chemistry

  • Synthesis of Derivatives : this compound serves as an important intermediate in the synthesis of various chemical compounds, including piperazine derivatives. Its reactivity allows for the formation of substituted amines through substitution reactions.

Biology

  • Cytotoxic Studies : The compound is extensively studied for its cytotoxic effects on cancer cells. It has been shown to induce apoptosis through DNA damage mechanisms, making it a focus of cancer research .

Medicine

  • Chemotherapy : As one of the first nitrogen mustards used in chemotherapy, this compound is effective against certain types of cancers, including Hodgkin's disease and lymphomas. Its ability to alkylate DNA has led to its use in treating hematologic malignancies .

Antimicrobial Activity

Recent studies have highlighted this compound's potential as an antimicrobial agent. Piperazine derivatives synthesized from this compound have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus species .

Table 1: Antimicrobial Activity of Piperazine Derivatives Synthesized from this compound

PathogenActivityMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusSignificant32 µg/mL
Escherichia coliModerate64 µg/mL
Candida albicansSignificant16 µg/mL
Aspergillus nigerModerate32 µg/mL

Case Study 1: Clinical Application in Cancer Treatment

A clinical study investigated the effects of this compound on patients with advanced neoplastic diseases. The administration resulted in significant improvements in hemopoietic tissue function and tumor regression. The mechanism involved activation of DNA damage response pathways critical for therapeutic efficacy .

Case Study 2: Synthesis of Piperazine Derivatives

In a laboratory setting, this compound was reacted with aniline intermediates to synthesize piperazine derivatives. These compounds exhibited promising antibacterial and antifungal activities, showcasing the versatility of this compound in medicinal chemistry .

Mechanism of Action

The mechanism of action of bis(2-chloroethyl)amine involves its role as an alkylating agent. It works by:

Comparison with Similar Compounds

Structural Analogues: Nitrogen Mustards

Nitrogen mustards share the core structure of bis(2-chloroethyl)amine but differ in substituents on the nitrogen atom. Key analogues include:

Compound Structure Key Properties
This compound (ClCH₂CH₂)₂NH High alkylating activity; crosses blood-brain barrier (BBB); TMZ-resistant glioma efficacy .
HN1 (Bis(2-chloroethyl)ethylamine) (ClCH₂CH₂)₂NCH₂CH₃ Shorter stability (~1–3 months); used in chemical warfare research .
HN2 (Bis(2-chloroethyl)methylamine) (ClCH₂CH₂)₂NCH₃ Clinically used as mechlorethamine; treats Hodgkin’s lymphoma; unstable in storage .
HN3 (Tris(2-chloroethyl)amine) (ClCH₂CH₂)₃N Higher alkylating potential due to three reactive chloroethyl groups .

Mechanistic Differences :

  • This compound primarily cross-links DNA, while HN2 and HN1 exhibit broader alkylation patterns due to additional methyl/ethyl groups.
  • HN3’s tris-chloroethyl structure increases DNA cross-linking efficiency but also enhances toxicity, limiting clinical use .

Metal Complex Derivatives

This compound has been integrated into cobalt(III) complexes to improve therapeutic efficacy:

Compound Structure Key Findings
Co(BCA) (Nitro-bis(2,4-pentanedionato)(this compound)cobalt(III)) Co(III) with this compound ligand - 2.4× radiosensitization of hypoxic EMT6 cells.
- 9.4-day tumor growth delay in murine fibrosarcoma at 75 mg/kg.
- Synergy with hyperthermia (42°C) .
Co(Py) (Nitro-bis(2,4-pentanedionato)(pyridine)cobalt(III)) Co(III) with pyridine ligand - Lacks alkylating ability.
- Minimal tumor growth delay (2.9 days at 50 mg/kg).
- No synergy with hyperthermia .

Key Insight : The this compound moiety in Co(BCA) is critical for alkylation-driven cytotoxicity and radiosensitization, unlike pyridine-based analogues .

Sulfur Mustards and Other Alkylators

Sulfur mustards (e.g., bis(2-chloroethyl) sulfide) and nitrosoureas (e.g., BCNU) share alkylating properties but differ in mechanisms:

Compound Structure Key Properties
Bis(2-chloroethyl)sulfide (Sulfur Mustard) (ClCH₂CH₂)₂S - Vesicant; causes DNA cross-linking and inflammation.
- Lower therapeutic index than nitrogen mustards .
BCNU (1,3-Bis(2-chloroethyl)-1-nitrosourea) (ClCH₂CH₂)₂NCONO₂ - Generates 2-chloroethyl isocyanate, alkylating DNA and inhibiting DNA polymerase.
- Penetrates BBB; used in glioblastoma .

Comparison :

  • This compound’s nitrogen mustard structure allows reversible enzyme inhibition (e.g., choline oxidase) at 0.45 mM detection limits, unlike sulfur mustards (7 μM for 2-chloroethyl ethyl sulfide) .
  • BCNU’s nitrosourea group enables dual protein/DNA modification, whereas this compound focuses on DNA cross-linking .

Prodrugs and BBB-Permeable Analogues

This compound derivatives designed for BBB penetration:

Compound Structure Key Properties
Melphalan Phenylalanine-linked this compound - Amino acid transporter (LAT1)-mediated BBB uptake.
- Used in multiple myeloma .
QBS10072S LAT1-targeted this compound prodrug - Overcomes TMZ resistance in glioblastoma.
- Selective cytotoxicity in proliferating cells .

Advantage : this compound’s tertiary structure enhances BBB permeability compared to primary/secondary mustards, reducing off-target effects on quiescent cells .

Biological Activity

Bis(2-chloroethyl)amine (BCEA) is a compound with significant biological activity, particularly in the context of cancer treatment and antimicrobial properties. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an alkylating agent that can form covalent bonds with nucleophilic sites in biomolecules, such as DNA. Its structure allows it to participate in various chemical reactions, making it a valuable compound in medicinal chemistry.

BCEA primarily acts as an alkylating agent, which means it can add alkyl groups to DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This mechanism is crucial for its cytotoxic effects against cancer cells.

Cytotoxic Activity Against Cancer Cell Lines

Several studies have evaluated the cytotoxic activity of BCEA derivatives against various cancer cell lines:

  • Study on KB-31 and KB-8511 Cell Lines : A derivative containing a this compound group was tested against KB-31 (drug-sensitive) and KB-8511 (multi-drug resistant) cell lines. The IC50 values were reported as >10.00 µM for KB-31 and 7.138 µM for KB-8511, indicating significant cytotoxicity against the resistant strain .
Cell LineIC50 (µM)Sensitivity
KB-31>10.00Drug-sensitive
KB-85117.138Multi-drug resistant

Antimicrobial Activity

BCEA has also been explored for its antimicrobial properties:

  • Synthesis of Piperazine Derivatives : Research demonstrated that piperazine derivatives synthesized using BCEA exhibited notable antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus species .

Case Studies and Experimental Findings

  • Carcinogenic Potential : Studies have indicated that while BCEA shows promising anticancer properties, there are concerns regarding its carcinogenic potential. In experimental models, it has been linked to increased incidences of tumors in certain animal strains when administered at specific doses .
  • Genetic Effects : BCEA has been shown to be weakly mutagenic in Salmonella typhimurium. It produced sex-linked recessive lethal mutations in Drosophila melanogaster, suggesting potential genetic risks associated with exposure .
  • Toxicological Studies : Long-term studies on rats revealed that while high doses did not significantly increase tumor incidence, there were observable effects on liver function and overall health metrics, emphasizing the need for caution in therapeutic applications .

Summary of Findings

The biological activity of this compound encompasses both therapeutic potential and risks:

  • Therapeutic Uses : Effective as an anticancer agent due to its ability to disrupt DNA synthesis in cancer cells.
  • Antimicrobial Activity : Demonstrated significant antibacterial and antifungal properties through derivatives.
  • Toxicological Concerns : Evidence suggests potential carcinogenicity and genetic mutations, necessitating careful evaluation before clinical use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(2-chloroethyl)amine, and how can reaction conditions be controlled to improve yield?

this compound is synthesized via reactions such as the treatment of ethanolamine with 2-chloroethyl chloride under controlled temperatures (e.g., <0°C in non-polar solvents) to mitigate exothermic side reactions . Yield optimization (e.g., ~76% in HCl salt preparation) requires precise stoichiometry, inert atmospheres, and post-reaction purification via recrystallization . Monitoring reaction progress with techniques like NMR or HPLC ensures intermediate stability and product purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its mutagenicity and acute toxicity (R36/37/38), researchers must use PPE (gloves, goggles, respirators) and conduct experiments in fume hoods. Waste must be segregated and disposed via certified hazardous waste contractors. Emergency protocols include immediate decontamination with water for skin/eye contact and medical consultation . Institutional approvals (e.g., CSC for >150 mg shipments) are mandatory under chemical weapons conventions .

Q. How is this compound characterized to confirm purity and structural integrity?

Key techniques include:

  • Melting point analysis (e.g., 211–214°C for the hydrochloride salt) .
  • Spectroscopy : NMR for functional group verification, FT-IR for bond vibrations, and mass spectrometry for molecular weight confirmation .
  • Chromatography : HPLC or GC-MS to detect impurities (<3% in commercial grades) .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s alkylating activity in biological systems?

The compound acts as a bifunctional alkylating agent, forming covalent adducts with DNA via N7-guanine crosslinks, disrupting replication. This mechanism parallels nitrogen mustards like HN2 (CWC Schedule 1A), where the β-chloroethyl groups generate reactive aziridinium intermediates under physiological conditions . Studies using electrophoretic mobility shift assays (EMSAs) and X-ray crystallography have elucidated its preference for guanine-rich regions .

Q. What analytical challenges arise in detecting this compound degradation products, and how are they addressed?

Hydrolysis products (e.g., bis(2-hydroxyethyl)methylamine) complicate detection due to polarity shifts. Ion trap secondary ion mass spectrometry (SIMS) enables direct analysis on surfaces (e.g., soil), while LC-MS/MS with hydrophilic interaction chromatography (HILIC) resolves polar metabolites . Stability studies (pH, temperature) guide storage conditions (e.g., anhydrous, −20°C) to minimize degradation .

Q. How do regulatory frameworks impact the use of this compound in academic research?

Classified under CWC Schedule 1A, its use requires compliance with the Chemical Weapons Convention (CWC) and national regulations (e.g., China’s Category I controls). Researchers must document quantities (<150 mg/year), obtain institutional approvals, and restrict applications to non-weaponized purposes (e.g., anticancer drug mechanisms) .

Q. How can contradictory data in cytotoxicity studies of this compound derivatives be reconciled?

Discrepancies in IC50 values may stem from cell line variability (e.g., p53 status), exposure time, or metabolite activation (e.g., cytochrome P450-dependent bioactivation). Robust experimental design includes:

  • Dose-response curves with triplicate replicates.
  • Controls for hydrolysis kinetics (pH 7.4 buffers).
  • Statistical validation (e.g., ANOVA with post-hoc tests) to assess significance .

Methodological Notes

  • Data Validation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) and use deuterated internal standards for quantitative MS .
  • Ethical Compliance : Adhere to institutional biosafety committees (IBC) and material transfer agreements (MTAs) for controlled substances .

Properties

IUPAC Name

2-chloro-N-(2-chloroethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl2N/c5-1-3-7-4-2-6/h7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFLGZOGNOOEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

821-48-7 (hydrochloride)
Record name Nornitrogen mustard
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60187028
Record name Nornitrogen mustard
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334-22-5
Record name Bis(2-chloroethyl)amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=334-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nornitrogen mustard
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nornitrogen mustard
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS(2-CHLOROETHYL)AMINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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